tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
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Overview
Description
tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate is a chemical compound that features a tert-butyl group, a methoxymethyl group, and an oxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate typically involves the reaction of tert-butyl esters with appropriate reagents to form the desired oxathiazolidine ring. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the oxathiazolidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxathiazolidine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler oxathiazolidine compounds.
Scientific Research Applications
tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
- tert-Butyl (4S)-4-(ethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
- tert-Butyl (4S)-4-(methyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
Uniqueness
tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWHXHCSDYWSCI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2023006-41-7 |
Source
|
Record name | t-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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